N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide, commonly known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN4924 has shown promising results in preclinical studies as a potent inhibitor of the NEDD8-activating enzyme (NAE), a key regulator of the ubiquitin-proteasome system (UPS).
Scientific Research Applications
Electrophysiological Activity
One study discussed the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating the potential of similar compounds in cardiac applications. Although the specific compound was not directly mentioned, the research provides insights into the structure-activity relationships important for cardiac electrophysiological modulation (Morgan et al., 1990).
Polymer Science
In polymer science, a new class of optically active polyamides incorporating a similar dioxoisoindolinyl moiety was synthesized, showcasing the potential of these compounds in creating materials with specific optical properties. This indicates the compound's relevance in material science and engineering for applications requiring optically active polymers (Faghihi et al., 2010).
Enzyme Inhibition
Research into carbonic anhydrase inhibitors revealed the synthesis of benzene sulfonamide derivatives incorporating a tetrachlorophthalimide moiety, similar in structure to the compound of interest. These derivatives exhibited potent in vitro inhibition of human carbonic anhydrase isoforms, suggesting potential therapeutic applications in disorders involving aberrant enzyme activity (Sethi et al., 2013).
Molecular Docking and Antimalarial Activity
A theoretical investigation involving antimalarial sulfonamides utilized computational calculations and molecular docking studies to explore the reactivity of N-(phenylsulfonyl)acetamide derivatives. This research highlights the broader potential of sulfonamide-based compounds in drug discovery and development, especially in designing treatments for infectious diseases like malaria and possibly COVID-19 (Fahim & Ismael, 2021).
Antiepileptic Activity
The synthesis and evaluation of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives for antiepileptic activity further demonstrate the compound's potential in medicinal chemistry. These derivatives showed significant latency time in seizure threshold methods, suggesting their efficacy as antiepileptic agents (Asadollahi et al., 2019).
properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-2-15-6-3-4-13-25(15)31(29,30)16-11-9-14(10-12-16)20(26)23-18-8-5-7-17-19(18)22(28)24-21(17)27/h5,7-12,15H,2-4,6,13H2,1H3,(H,23,26)(H,24,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFCAOHUYQIYTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.